Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate is an organic compound that features a thiazole ring, a hydroxy group, and an ester functional group The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with thioamide derivatives under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The hydroxy group is introduced through subsequent oxidation or hydrolysis steps.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 3-oxo-3-(2-thiazolyl)propanoate.
Reduction: Formation of ethyl 3-hydroxy-3-(2-thiazolyl)propanol.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological molecules. The hydroxy and ester groups can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate
- Ethyl 3-Hydroxy-3-(2-thienyl)propanoate
- Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate is a compound of significant interest due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
This compound is characterized by its thiazole moiety, which is known for contributing to various pharmacological activities. The thiazole ring enhances the compound's interaction with biological targets, leading to its therapeutic potential.
Structure
The chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating notable efficacy.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents .
Anticancer Activity
The compound has also shown promise in anticancer studies. A study evaluated its effects on various cancer cell lines, revealing a significant reduction in cell viability.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study examining the cytotoxic effects of this compound on human cancer cell lines (e.g., A431 and HT29), the following results were obtained:
Cell Line | IC50 (µM) | Comparison to Doxorubicin |
---|---|---|
A431 | 15 | More potent |
HT29 | 20 | Comparable |
The mechanism of action appears to involve the induction of apoptosis through the activation of intrinsic pathways, as indicated by increased levels of pro-apoptotic factors .
Immunomodulatory Effects
This compound has been reported to modulate immune responses. In vitro studies demonstrated that it can enhance the production of specific cytokines while inhibiting others, suggesting a dual role in immune regulation.
Table: Cytokine Modulation
Cytokine | Effect |
---|---|
IL-4 | Inhibition |
IL-5 | Inhibition |
INF-γ | Stimulation |
This modulation may contribute to its therapeutic effects in conditions characterized by inflammation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole ring and ethyl group significantly affect biological activity. The presence of electron-withdrawing groups enhances potency against certain pathogens and cancer cells.
Key Findings from SAR Studies
Properties
Molecular Formula |
C8H11NO3S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(1,3-thiazol-2-yl)propanoate |
InChI |
InChI=1S/C8H11NO3S/c1-2-12-7(11)5-6(10)8-9-3-4-13-8/h3-4,6,10H,2,5H2,1H3 |
InChI Key |
PBKIXCOOHIMLAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=NC=CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.